3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Overview
Description
“3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C6H8N6S2 and a molecular weight of 228.3 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 228.3 .Scientific Research Applications
Pharmaceutical Chemistry
Triazole derivatives, including the compound , are significant in pharmaceutical chemistry . They exhibit broad biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . For instance, compounds like ketoconazole and fluconazole, which have a triazole structure, have been developed and proven effective .
Anticancer Agents
Some 1,2,4-triazole derivatives have shown promising results as anticancer agents . In a study, novel 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines. Some of these compounds showed promising cytotoxic activity .
Agrochemicals
Triazoles are also used in agrochemistry . Their unique structure allows them to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Material Chemistry
In the field of material chemistry, triazoles have important application value . Their unique structure facilitates the formation of a variety of non-covalent bonds, which is beneficial in this field .
Corrosion Inhibitors
Triazoles have been successfully used as corrosion inhibitors in radiators and cooling systems . They make excellent ligands for iron and other metals, which makes them effective in preventing corrosion .
Antimicrobial Agents
Triazole derivatives have significant antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Antiviral Agents
Compounds containing triazole have shown anti-HIV properties . This opens up possibilities for their use in the development of antiviral drugs .
Antitubercular Agents
Triazole derivatives have also shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Safety And Hazards
properties
IUPAC Name |
5-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylsulfanyl]-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S2/c1(13-5-7-3-9-11-5)2-14-6-8-4-10-12-6/h3-4H,1-2H2,(H,7,9,11)(H,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUPCFJTNCKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCSC2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370774 | |
Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole | |
CAS RN |
23988-58-1 | |
Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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